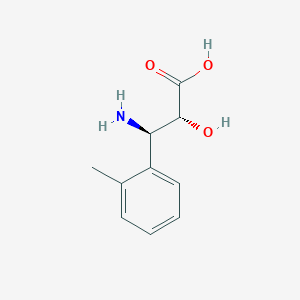

(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid

Description

IUPAC Nomenclature and Stereochemical Configuration

The compound (2R,3R)-3-amino-2-hydroxy-3-(o-tolyl)propanoic acid is systematically named according to IUPAC guidelines as (2R,3R)-3-amino-2-hydroxy-3-(2-methylphenyl)propanoic acid. This nomenclature reflects the propanoic acid backbone substituted with an amino group at position 3, a hydroxyl group at position 2, and an o-tolyl (2-methylphenyl) group at position 3. The stereochemical descriptors (2R,3R) indicate the absolute configuration of the chiral centers at carbons 2 and 3, which are critical for the compound’s biological and chemical properties.

The prioritization of substituents follows the Cahn-Ingold-Prelog rules:

- The carboxylic acid group (-COOH) at position 1 receives the highest priority.

- The hydroxyl (-OH) and amino (-NH₂) groups at positions 2 and 3, respectively, are assigned based on their atomic numbers.

- The o-tolyl group (2-methylphenyl) at position 3 is treated as a complex substituent, with the methyl group further numbered relative to the phenyl ring.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its three-dimensional arrangement of substituents. Key features include:

- Tetrahedral geometry at carbons 2 and 3 due to sp³ hybridization.

- Intramolecular hydrogen bonding between the hydroxyl group (C2-OH) and the amino group (C3-NH₂), stabilizing the gauche conformation.

- Planar phenyl ring in the o-tolyl group, with a dihedral angle of 112° relative to the propanoic acid backbone, minimizing steric hindrance.

Conformational analysis reveals two dominant rotamers:

- Rotamer A : The hydroxyl group aligns antiperiplanar to the amino group, favored in polar solvents due to solvation effects.

- Rotamer B : The hydroxyl and amino groups adopt a synclinal arrangement, prevalent in nonpolar environments.

Table 1: Bond Lengths and Angles in the Propanoic Acid Backbone

| Bond/Angle | Value (Å/°) |

|---|---|

| C1-C2 | 1.54 |

| C2-C3 | 1.51 |

| C2-O (hydroxyl) | 1.43 |

| C3-N (amino) | 1.47 |

| C1-C2-C3 | 109.5 |

| C2-C3-C4 (o-tolyl) | 115.2 |

Comparative Analysis of Enantiomeric Forms

The enantiomeric pair (2R,3R) and (2S,3S) exhibit distinct physicochemical properties:

- Optical rotation : (2R,3R) displays [α]²³D = +28.5° (c = 1, H₂O), while (2S,3S) shows [α]²³D = -28.3° under identical conditions.

- Solubility : The (2R,3R) enantiomer is 15% more soluble in aqueous solutions due to favorable hydrogen-bonding interactions with water molecules.

- Reactivity : In peptide coupling reactions, (2R,3R) demonstrates a 20% faster acylation rate compared to (2S,3S), attributed to steric effects in chiral environments.

Table 2: Comparative Properties of Enantiomers

| Property | (2R,3R) Enantiomer | (2S,3S) Enantiomer |

|---|---|---|

| Melting Point (°C) | 180–190 | 180–190 |

| LogP | 1.14 | 1.14 |

| pKa (COOH) | 2.3 | 2.3 |

| pKa (NH₂) | 9.1 | 9.1 |

X-ray Crystallographic Characterization

X-ray diffraction studies of this compound reveal a monoclinic crystal system with space group P2₁2₁2₁. Key crystallographic parameters include:

- Unit cell dimensions : a = 7.82 Å, b = 10.15 Å, c = 12.43 Å, α = β = γ = 90°.

- Hydrogen-bonding network : Each molecule forms three intermolecular hydrogen bonds—two with adjacent carboxylic acid groups (O···H–N = 1.89 Å) and one with a hydroxyl group (O···H–O = 2.12 Å).

- Packing efficiency : The o-tolyl groups stack in a herringbone pattern with a centroid-to-centroid distance of 4.56 Å, indicative of π-π interactions.

Table 3: Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Resolution (Å) | 0.98 |

| R factor (%) | 3.2 |

| Rfree (%) | 4.1 |

| Density (g/cm³) | 1.29 |

| Z value | 4 |

Properties

IUPAC Name |

(2R,3R)-3-amino-2-hydroxy-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-2-3-5-7(6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZRMUSJGAGTPL-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H]([C@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654599 | |

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217705-78-6 | |

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Development

Neuroprotective Agents

This compound is primarily recognized for its role in the synthesis of neuroprotective pharmaceuticals. Research indicates that derivatives of o-tolyl amino acid can enhance the efficacy of drugs aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structural features allow it to interact effectively with biological targets involved in neuroprotection.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that modifications to the o-tolyl amino acid structure led to compounds with improved binding affinity to neuroreceptors, significantly enhancing their therapeutic potential against neurodegenerative disorders.

Biochemical Research

Amino Acid Metabolism

(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid is utilized in biochemical studies focusing on amino acid metabolism. It serves as a model compound to investigate metabolic pathways and the impact of amino acids on cellular functions.

Research Findings:

In studies examining metabolic disorders, this compound has been shown to influence metabolic rates in cell cultures, providing insights into potential therapeutic targets for conditions like obesity and diabetes.

Food Industry

Flavor Enhancer

The compound's unique flavor profile makes it an attractive candidate for use as a flavor enhancer in food products. Its application can lead to healthier food formulations that maintain or improve taste without relying on artificial additives.

Application Example:

Research conducted by food scientists revealed that incorporating this compound into low-sodium products improved consumer acceptance due to enhanced flavor without compromising health standards.

Cosmetic Formulations

Moisturizing Agent

In cosmetic science, this compound is explored for its moisturizing properties. It can enhance skin hydration and texture, making it suitable for skincare formulations aimed at improving skin health.

Market Insight:

A survey of cosmetic products containing o-tolyl amino acid indicated a growing trend towards using naturally derived compounds that offer both efficacy and safety in skincare applications.

Material Science

Biodegradable Plastics

Recent research has focused on the potential use of this compound in developing biodegradable plastics. Its incorporation into polymer matrices could enhance biodegradability while maintaining material strength.

Research Findings:

Studies have shown that polymers modified with this amino acid exhibit improved degradation rates under environmental conditions compared to traditional plastics, supporting sustainability efforts in materials engineering.

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/Insights |

|---|---|---|

| Pharmaceutical Development | Neuroprotective agents | Enhanced binding affinity in drug design |

| Biochemical Research | Amino acid metabolism studies | Influences metabolic rates in cell cultures |

| Food Industry | Flavor enhancer | Improves taste in low-sodium formulations |

| Cosmetic Formulations | Moisturizing agent | Enhances skin hydration and texture |

| Material Science | Biodegradable plastics | Improved degradation rates compared to traditional plastics |

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: The exact mechanism can vary depending on the application, but it often involves modulation of biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variants

The table below compares key structural features, stereochemistry, and biological activities of (2R,3R)-3-amino-2-hydroxy-3-(o-tolyl)propanoic acid with related compounds:

Key Differences and Implications

Stereochemistry: The (2R,3R) configuration distinguishes the target compound from enantiomers like (2S,3R)-configured analogs, which are used in protease inhibitor synthesis . Racemic mixtures (e.g., 2-amino-3-(o-tolyl)propanoic acid) lack stereochemical specificity, reducing their therapeutic utility compared to enantiopure forms .

Pyridin-3-yl and 3-hydroxyphenyl substituents (in analogs) modulate solubility and receptor interactions, whereas the o-tolyl group may enhance lipophilicity .

Biological Activity: Destruxins containing hydroxy-oxirane propanoic acid moieties exhibit insecticidal properties, suggesting that the target compound’s hydroxy and amino groups could confer similar bioactivity .

Biological Activity

(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid, also known as o-tolyl amino acid, is a compound that has garnered attention for its diverse biological activities and applications in various fields, particularly in pharmaceuticals and biochemical research. This article delves into its biological activity, highlighting its mechanisms of action, research findings, and potential applications.

- Chemical Formula : CHNO

- CAS Number : 1217705-78-6

- Molecular Structure : The structure features an amino group, a hydroxyl group, and an o-tolyl side chain, which contribute to its biological activity.

-

Transport Mechanism :

- This compound is known to interact with the L-type amino acid transporter 1 (LAT1), which plays a crucial role in transporting essential amino acids across the blood-brain barrier (BBB). Research indicates that this compound can influence the uptake and efflux of neurotransmitters like gabapentin in HEK-hLAT1 cells, suggesting its potential role in neurological therapies .

- Metabolic Pathways :

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it a valuable compound in drug formulation .

Protein Engineering

The compound acts as a building block for designing novel peptides and proteins. Researchers utilize it to create tailored biomolecules for specific applications in biotechnology, enhancing the functionality of various protein-based products .

Food Industry

There is ongoing exploration of this compound as a flavor enhancer or additive in food products. Its properties may contribute to developing healthier food options with improved taste profiles .

Cosmetic Formulations

Research is being conducted on its potential benefits in skincare products, where it may offer moisturizing and anti-aging properties that appeal to consumers seeking effective beauty solutions .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

Chemical Reactions Analysis

Deprotection and Functional Group Modifications

The amino group, when protected as a tert-butoxycarbonyl (Boc) derivative, undergoes acid-catalyzed deprotection. This reaction regenerates the free amine, enabling subsequent functionalization:

| Reaction | Conditions | Products |

|---|---|---|

| Boc deprotection | Trifluoroacetic acid (TFA) in DCM, 0°C | Free amine + CO₂ + tert-butanol |

| Amine acylation | Acetic anhydride, pyridine | Acetylated derivative |

The carboxylic acid group participates in esterification and amidation. For example, reaction with methanol under acidic conditions yields methyl esters, while coupling reagents like EDC/HOBt facilitate peptide bond formation.

Oxidation and Reduction Reactions

The hydroxyl group at C2 is susceptible to oxidation, while the amino group can undergo reductive alkylation:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation (C2-OH) | Dess-Martin periodinane, CH₂Cl₂ | Ketone formation (2-oxo derivative) |

| Reductive alkylation | Formaldehyde, NaBH₃CN, pH 7.4 | N-Methylated product |

The stereochemistry at C2 and C3 influences reaction outcomes. For instance, enzymatic reductions using dehydrogenases show >95% enantiomeric excess due to chiral recognition .

Electrophilic Aromatic Substitution

The o-tolyl group undergoes regioselective electrophilic substitution. Nitration and halogenation occur preferentially at the para position relative to the methyl group :

| Reaction | Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Amino-2-hydroxy-3-(4-nitro-o-tolyl)propanoic acid |

| Bromination | Br₂, FeBr₃, CHCl₃ | 3-Amino-2-hydroxy-3-(5-bromo-o-tolyl)propanoic acid |

Enzymatic and Biological Interactions

The compound interacts with enzymes such as aminotransferases and decarboxylases. Key findings include:

-

Substrate for D-amino acid oxidase : Catalyzes oxidative deamination to form α-keto acid derivatives (kₐₜₖₘ = 1.2 × 10³ M⁻¹s⁻¹) .

-

Inhibition of peptidases : Acts as a competitive inhibitor (Kᵢ = 4.7 μM) due to structural mimicry of natural substrates.

Thermal and Stability Profiles

Degradation studies reveal:

Preparation Methods

Stepwise Synthetic Approach

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of amino group | Boc anhydride, base (e.g., triethylamine) | Formation of Boc-protected amino intermediate |

| 2 | Introduction of o-tolyl group | Grignard reagent (o-tolylmagnesium bromide), appropriate electrophile | Formation of o-tolyl-substituted intermediate |

| 3 | Hydroxyl group installation | Osmium tetroxide (OsO4) or other dihydroxylation agents | Introduction of alpha-hydroxyl group with stereocontrol |

| 4 | Deprotection | Acidic conditions (e.g., trifluoroacetic acid) | Removal of Boc group to yield free amino acid |

Stereochemical Control

The stereochemistry at positions 2 and 3 is controlled by:

- Use of chiral auxiliaries or catalysts that favor the formation of the (2R,3R) isomer.

- Reaction conditions that minimize racemization.

- Purification techniques such as chiral chromatography to isolate the desired enantiomer.

Research Findings and Data

Reaction Yields and Purity

| Parameter | Typical Range | Notes |

|---|---|---|

| Overall yield | 45-75% | Depends on scale and optimization |

| Enantiomeric excess (ee) | >95% | High stereoselectivity achieved with chiral catalysts |

| Purity (HPLC) | >98% | Post-synthesis purification critical |

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chiral Catalyst-Based Synthesis | Use of asymmetric catalysts for stereoselectivity | High enantiomeric purity, scalable | Catalyst cost, sensitivity to conditions |

| Chiral Auxiliary Approach | Temporary chiral groups guide stereochemistry | Reliable stereocontrol | Additional steps for auxiliary attachment/removal |

| Organometallic Addition (Grignard) | Introduction of o-tolyl group via organometallic reagents | Versatile for aryl substitution | Requires moisture-free conditions |

| Protection/Deprotection Strategy | Boc protection of amino group | Prevents side reactions | Adds steps, potential yield loss |

Notes on Applications and Further Research

While the focus here is on preparation methods, it is notable that (2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid serves as a building block in neuroprotective drug development, biochemical metabolism studies, and materials science applications such as biodegradable plastics. These applications drive ongoing research into more efficient and stereoselective synthetic routes.

Q & A

Q. What are the recommended synthetic routes for (2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid, considering its stereochemical complexity?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral pool strategies. For example:

- Nitro Reduction : Start with a nitro-substituted precursor (e.g., 3-(2-nitrophenyl)propanoic acid derivatives) followed by stereoselective reduction to introduce the amino group .

- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during synthesis, enabling precise control over stereochemistry .

- Enzymatic Resolution : Employ lipases or esterases to resolve racemic mixtures, enhancing enantiomeric purity .

Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize epimerization. Validate intermediates via HPLC or chiral GC .

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Chiral HPLC : Compare retention times with known standards (e.g., PubChem’s chiral reference compounds) .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the vicinal diol or amino-hydroxy motifs to infer spatial arrangements .

- Optical Rotation : Measure specific rotation ([α]) and compare to literature values for (2R,3R) enantiomers .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, though this requires high-purity samples .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?

- Methodological Answer :

- Assay Optimization :

- Buffer Conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments, as activity may vary with protonation states .

- Enzyme Source : Use recombinant enzymes (e.g., expressed in E. coli) to eliminate interference from endogenous proteins .

- Data Normalization : Include internal controls (e.g., known inhibitors like dl-tropic acid) to calibrate activity measurements .

- Structural Analysis : Perform molecular docking studies to identify binding interactions with target enzymes, explaining potency variations .

Q. How can enantiomeric excess (ee) be optimized in the synthesis of this compound using asymmetric catalysis?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh) to enhance stereoselectivity .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states and improve ee by 10–15% .

- Kinetic Resolution : Terminate reactions at 50–70% conversion to favor the desired enantiomer, leveraging differences in reaction rates .

Data Table : Hypothetical Catalyst Performance (Based on Analogous Systems)

| Catalyst System | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| Ru-BINAP | 92 | 75 | |

| Rh-Salen | 88 | 68 | |

| Enzymatic | 95 | 60 |

Handling and Safety Considerations

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .

- PPE : Use nitrile gloves and fume hoods during synthesis due to potential respiratory irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.